molecular formula C13H19NO2 B13867642 Ethyl 2-(3-phenylpropylamino)acetate

Ethyl 2-(3-phenylpropylamino)acetate

Cat. No.: B13867642
M. Wt: 221.29 g/mol
InChI Key: FZQGLIFOFGFRCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(3-phenylpropylamino)acetate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This compound, in particular, has a unique structure that makes it interesting for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-phenylpropylamino)acetate typically involves the reaction of ethyl acetate with 3-phenylpropylamine. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction .

Industrial Production Methods

Industrial production of this compound can be achieved through continuous flow processes using microreactors. These reactors provide efficient mixing and heat transfer, which are essential for high-yield production . The use of reactive distillation columns can also enhance the efficiency of the production process by integrating reaction and separation steps .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-phenylpropylamino)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or diisobutylaluminum hydride.

    Aminolysis: Amines such as ammonia or primary amines.

Major Products

    Hydrolysis: Carboxylic acid and alcohol.

    Reduction: Alcohols or aldehydes.

    Aminolysis: Amides.

Mechanism of Action

The mechanism of action of ethyl 2-(3-phenylpropylamino)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active metabolites that exert biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis or cell cycle arrest . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Ethyl 2-(3-phenylpropylamino)acetate can be compared with other esters such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

ethyl 2-(3-phenylpropylamino)acetate

InChI

InChI=1S/C13H19NO2/c1-2-16-13(15)11-14-10-6-9-12-7-4-3-5-8-12/h3-5,7-8,14H,2,6,9-11H2,1H3

InChI Key

FZQGLIFOFGFRCX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNCCCC1=CC=CC=C1

Origin of Product

United States

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